Dichloromethoxymethylsilane

Description

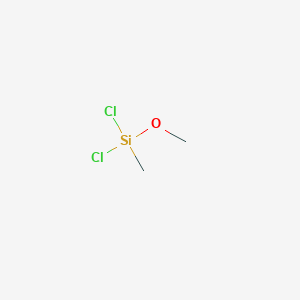

Structure

3D Structure

Properties

IUPAC Name |

dichloro-methoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Cl2OSi/c1-5-6(2,3)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIVZVJNWUUBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939592 | |

| Record name | Dichloro(methoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-74-7 | |

| Record name | Dichloromethoxymethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloromethoxymethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloro(methoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Dichloromethoxymethylsilane

Nucleophilic Reactivity of Silicon Centers

The silicon atom in dichloromethoxymethylsilane is electrophilic, serving as a primary site for nucleophilic attack. This reactivity is largely dictated by the electronegative chloro and methoxy (B1213986) groups attached to the silicon, which polarize the Si-Cl and Si-O bonds.

Reactions with Water and Alcohols

This compound readily reacts with water and alcohols in what are known as solvolysis reactions, where the solvent also acts as the nucleophile. libretexts.orgyoutube.com The presence of two silicon-chlorine bonds makes it particularly susceptible to hydrolysis and alcoholysis.

Hydrolysis: In the presence of water, the chlorine atoms are sequentially replaced by hydroxyl groups. This reaction proceeds via a nucleophilic substitution mechanism at the silicon center. The initial reaction forms chloromethoxymethylsilanol, which can then undergo further hydrolysis to yield methoxymethylsilanediol. These silanols are often unstable and can readily condense to form siloxane polymers, releasing water. The methoxy group can also be hydrolyzed, particularly under acidic or basic conditions, although this process is generally slower than the hydrolysis of the Si-Cl bonds. youtube.comyoutube.com

Alcoholysis: Similarly, when treated with an alcohol (R'OH), this compound undergoes alcoholysis. The chloro groups are substituted by alkoxy (OR') groups. This reaction is a common method for synthesizing alkoxysilanes. The reaction proceeds in a stepwise manner, and the final product depends on the stoichiometry of the reactants.

COCSiHCl + 2R'OH → COCSiH₂ + 2HCl

The relative rates of hydrolysis for different silyl (B83357) chlorides are influenced by steric and electronic effects. thermofisher.com

Mechanism of Magnesium Salt Formation in Organosilane Reactions

Magnesium salts are prominent byproducts in reactions involving organosilanes and magnesium metal or Grignard reagents. gelest.com When this compound reacts with a Grignard reagent (R'MgX), the nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom. pw.live This results in the displacement of a chloride ion and the formation of a new silicon-carbon bond. The displaced chloride ion combines with the magnesium portion of the Grignard reagent to form a magnesium halide salt (MgXCl). adichemistry.comnumberanalytics.com

Reaction with Grignard Reagent: COCSiHCl + 2R'MgX → COCSiH₂ + 2MgXCl

The reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. libretexts.org The formation of the stable magnesium salt is a thermodynamic driving force for the reaction.

Another pathway for magnesium salt formation is the direct reaction of the chlorosilane with magnesium metal, often used in the synthesis of polysilanes. scirp.org This is an oxidative insertion of magnesium into the silicon-halogen bond. adichemistry.com This process involves the reduction of the silicon center and the oxidation of magnesium, forming a silyl-Grignard intermediate or proceeding through radical or anionic pathways, ultimately generating magnesium chloride. scirp.orgunp.edu.ar

Table 1: Reactants and Products in Magnesium Salt Forming Reactions

| Reactant 1 | Reactant 2 | Major Organic Product | Magnesium Salt Formed |

|---|---|---|---|

| This compound | Grignard Reagent (R'MgX) | (Alk/Aryl)methoxymethylsilane | Magnesium Halide (MgXCl) |

| This compound | Magnesium (Mg) | Polysilanes/Disilanes | Magnesium Chloride (MgCl₂) |

Electronic and Steric Influences on Silicon Reactivity

The reactivity of this compound is a delicate balance of electronic and steric effects imparted by its substituents. wikipedia.orgmasterorganicchemistry.com The electronegative chlorine and oxygen atoms have a significant inductive effect, while the silyl group as a whole can exert powerful stabilizing effects on adjacent charges.

Stabilization of Alpha-Carbanions by Silyl Groups

A silicon atom can effectively stabilize a negative charge on an adjacent carbon atom (an α-carbanion). thermofisher.comchemtube3d.com This phenomenon, known as the α-silicon effect, arises from a stabilizing interaction between the carbanion's filled non-bonding orbital and the empty antibonding (σ*) orbital of the adjacent Si-C or Si-Cl bond. wikipedia.orgthieme-connect.de This interaction, a form of negative hyperconjugation, delocalizes the negative charge and lowers the energy of the carbanion. wikipedia.orgcore.ac.uk

This stabilization facilitates reactions that proceed through α-carbanionic intermediates, such as metalations. wikipedia.org The stability imparted by the silyl group makes the α-proton more acidic and easier to remove with a strong base. chemtube3d.com Research comparing the α-carbanion-stabilizing ability of different groups has shown that silyl groups provide significant, though sometimes less than other heteroatoms like sulfur, stabilization. core.ac.ukcdnsciencepub.com

Stabilization of Beta-Carbocations by Silicon

One of the most significant electronic effects in organosilicon chemistry is the stabilization of a positive charge on a carbon atom beta (β) to the silicon atom. baranlab.orgacs.org This "β-silicon effect" is a powerful form of hyperconjugation. chemeurope.comscispace.com It involves the overlap of the filled, high-energy sigma (σ) molecular orbital of the C-Si bond with the adjacent empty p-orbital of the carbocation. wikipedia.orgchemeurope.com

This interaction has several key consequences:

Rate Acceleration: Reactions that generate a β-carbocation, such as SN1 solvolysis, are dramatically accelerated. The stabilization of the carbocationic intermediate lowers the activation energy of the rate-determining step. libretexts.orgacs.org

Regioselectivity: The β-effect governs the regioselectivity of reactions like electrophilic addition to vinylsilanes, where the electrophile adds to the carbon atom distal to the silicon to form the stabilized β-carbocation. baranlab.orgchemrxiv.org

Stereochemistry: The stabilization is maximal when the C-Si bond and the leaving group (or the empty p-orbital) have an antiperiplanar relationship, which can dictate the stereochemical outcome of a reaction. wikipedia.orgchemeurope.com

The stabilization energy provided by the β-silicon effect can be substantial, estimated to be significantly greater than the stabilization provided by a simple alkyl group. baranlab.org

Table 2: Comparison of Electronic Effects of Silyl Groups

| Position of Charge Relative to Silicon | Type of Charge | Effect Name | Stabilizing Mechanism | Impact on Reactivity |

|---|---|---|---|---|

| Alpha (α) | Negative (Carbanion) | α-Silicon Effect | Negative Hyperconjugation (p → σ*) | Facilitates formation of α-carbanions |

| Beta (β) | Positive (Carbocation) | β-Silicon Effect | Hyperconjugation (σ → p) | Accelerates reactions via β-carbocations |

Redox Chemistry and Reduction Pathways

Redox reactions involving this compound typically focus on the reduction of the silicon center, which is in a relatively high oxidation state due to the attached electronegative groups. ncert.nic.inchemnotcheem.comphysicsandmathstutor.com Oxidation involves an increase in oxidation number, while reduction involves a decrease. physicsandmathstutor.com

The reduction of the Si-Cl bonds is a common transformation. This can be achieved using various reducing agents, including active metals and hydride reagents.

Reduction with Metals: As mentioned previously, reacting dichlorosilanes with active metals like magnesium is a key step in producing polysilanes. scirp.org In this reaction, silicon is formally reduced as Si-Si bonds are formed at the expense of Si-Cl bonds. The reaction can proceed through anionic or radical intermediates.

n COCSiHCl + 2n Mg → [-Si(CH₃)(OCH₃)-]n + 2n MgCl₂

Reduction with Hydride Reagents: Organosilanes themselves can act as reducing agents. thermofisher.com For instance, triethylsilane is often used with a strong acid to reduce substrates that can form stable carbocations. While this compound is more of a substrate than a reagent in this context, it can be reduced by stronger hydride sources. Reaction with a powerful hydride reagent like lithium aluminum hydride (LiAlH₄) would reduce the Si-Cl bonds to Si-H bonds, yielding methoxymethylsilane.

COCSiHCl + 2[H⁻] → COC[SiH]H₂ + 2Cl⁻

The specific pathway and resulting products depend heavily on the reducing agent used and the reaction conditions. The redox potential of the silane (B1218182) is influenced by the substituents on the silicon atom.

Lithium Aluminum Hydride Reductions in Organosilicon Systems

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide array of functional groups. organic-chemistry.orgmasterorganicchemistry.com In organosilicon chemistry, it is particularly effective for the reduction of silicon-halogen bonds. When this compound is treated with LiAlH₄, the two chlorine atoms attached to the silicon are replaced by hydrogen atoms. This reaction proceeds via a nucleophilic substitution mechanism where the hydride ion (H⁻) from LiAlH₄ attacks the electrophilic silicon center, displacing the chloride ions.

A study on the reduction of halomethanes with lithium aluminum hydride showed that the reaction proceeds in a stepwise manner rather than a simultaneous stripping of halogen atoms. nist.gov A similar stepwise reduction is expected for this compound. The process is analogous to the reduction of other halosiloanes, such as diaryldiethoxysilanes to diarylsilanes. organic-chemistry.org In some multi-step synthetic processes involving organosilanes, reduction with LiAlH₄ is a key final step to yield the desired silicon hydride-containing polymer. google.com

| Reactant | Reagent | Product | Bonds Broken | Bonds Formed |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Methoxymethylsilane | 2 x Si-Cl | 2 x Si-H |

Silicon-Mediated Transformations in Organic Synthesis

Organosilicon compounds like this compound are versatile reagents in organic synthesis, facilitating a variety of transformations. synarchive.comrsc.org The reactivity of the silicon-chlorine bonds is central to its utility in these synthetic applications.

Silyl Enol Ether Formation and Subsequent Reactivity

Silyl enol ethers are important intermediates in organic synthesis, serving as enolate equivalents that can undergo a range of carbon-carbon bond-forming reactions. wikipedia.org They are typically prepared by reacting a ketone or aldehyde that has an α-hydrogen with a silyl halide in the presence of a base. wikipedia.orgorganic-chemistry.org

This compound can function as the silylating agent in this reaction. The process involves the deprotonation of the α-carbon of a carbonyl compound by a base (e.g., triethylamine (B128534) or lithium diisopropylamide) to form an enolate. This enolate then attacks the electrophilic silicon atom of this compound, displacing a chloride ion and forming the silyl enol ether. wikipedia.org The choice of base and reaction conditions can influence whether the kinetic or thermodynamic silyl enol ether is formed from an unsymmetrical ketone. wikipedia.orgstackexchange.com

Once formed, these silyl enol ethers can react with various electrophiles, such as aldehydes, ketones, or alkyl halides, in the presence of a Lewis acid catalyst. This reactivity allows for the regioselective formation of new carbon-carbon bonds at the α-position of the original carbonyl group. reddit.com The silyl group is subsequently removed by hydrolysis to regenerate the carbonyl functionality in the final product. wikipedia.org

| Carbonyl Compound | Silylating Agent | Base | Intermediate | Product Type |

| Enolizable Ketone/Aldehyde | This compound | Triethylamine | Silyl Enol Ether | α-Functionalized Carbonyl |

Functional Group Interconversions Facilitated by Organosilicon Reagents

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the strategic conversion of one functional group into another. numberanalytics.comarchive.org Organosilicon reagents, including this compound, are instrumental in many such transformations, often by serving as protecting groups or by activating functional groups. vanderbilt.eduyoutube.com

One of the most common applications is the protection of alcohols. The hydroxyl group of an alcohol can react with this compound in the presence of a base to form a silyl ether. The resulting methoxymethylsilyl ether is generally stable to a variety of reaction conditions, allowing chemical modifications to be performed on other parts of the molecule. The silyl protecting group can be readily removed later by treatment with a fluoride (B91410) source (like tetrabutylammonium (B224687) fluoride) or under acidic conditions to regenerate the alcohol.

Furthermore, organosilicon compounds can facilitate the conversion of alcohols into better leaving groups. The conversion of an alcohol to a sulfonate ester, for example, makes it more susceptible to nucleophilic substitution. vanderbilt.edusinica.edu.tw While not a direct conversion by this compound, the principles of using silicon-based reagents to modify reactivity are central to modern synthetic strategies.

| Starting Functional Group | Organosilicon Reagent | Intermediate | Resulting Functional Group | Purpose |

| Alcohol (-OH) | This compound | Silyl Ether | Alcohol (-OH) | Protection/Deprotection |

| Carboxylic Acid (-COOH) | This compound | Silyl Ester | Carboxylic Acid (-COOH) | Activation/Protection |

Exothermic Reaction Characteristics and Control in Silane Conversions

Many reactions involving chlorosilanes, including this compound, are exothermic, meaning they release energy in the form of heat (ΔH is negative). libretexts.orgwalshmedicalmedia.combyjus.com This is particularly true for substitution reactions at the silicon center, such as alcoholysis (reaction with alcohols), hydrolysis (reaction with water), and reduction with powerful reagents like LiAlH₄. stanford.edu

The reaction of this compound with nucleophiles is driven by the formation of a strong silicon-oxygen or silicon-hydrogen bond, which releases a significant amount of energy. libretexts.org For instance, the Grignard reaction involving the coupling of silane monomers is noted to be exothermic, with the reaction mixture warming rapidly. google.com Similarly, the reaction of LiAlH₄ with moisture is highly exothermic and can generate flammable hydrogen gas. stanford.edu

Controlling these exothermic reactions is crucial for safety and for achieving desired product yields. Common methods for control include:

Cooling: Carrying out the reaction in an ice bath or using a cooling mantle to dissipate the heat generated. google.com

Slow Addition: Adding the reactive silane or the nucleophile dropwise to the reaction mixture to control the rate of reaction and heat generation. google.com

Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric moisture, which are also exothermic. stanford.edu

The significant release of heat in these conversions underscores the high reactivity of the Si-Cl bonds in this compound. siyavula.comphysicsandmathstutor.com

Applications of Dichloromethoxymethylsilane in Advanced Chemical Synthesis and Materials Science

Precursors for Polymeric Materials and Resins

Dichloromethoxymethylsilane serves as a crucial building block in the synthesis of various polymeric materials and resins. Its reactivity allows for the formation of robust and versatile polymer networks.

Synthesis of Silicone Polymers for Coatings, Adhesives, and Sealants

This compound is a key ingredient in the production of silicone polymers, which are widely used in coatings, adhesives, and sealants. adhesivesandcoatings.com The synthesis process typically involves the hydrolysis of the Si-Cl bonds, which are highly reactive. msu.edu This reaction leads to the formation of siloxane (-Si-O-Si-) linkages, which form the backbone of silicone polymers. msu.edu The resulting polysiloxanes can be formulated to exhibit a wide range of properties, from flexible elastomers to hard resins. gelest.com

These silicone-based materials offer several advantages, including:

Elasticity: Silicone adhesives and sealants remain flexible even after curing, allowing them to accommodate movement and vibration. adhesivesandcoatings.com

Minimal Surface Preparation: In many cases, simple cleaning and degreasing of the substrate are sufficient before application. adhesivesandcoatings.com

Adhesion to Various Substrates: Silicone polymers demonstrate excellent adhesion to a wide variety of materials. adhesivesandcoatings.comsika.com

The versatility of silicone polymers derived from precursors like this compound makes them indispensable in numerous industries, including automotive, construction, and electronics. adhesivesandcoatings.comadhesivesmag.comdupont.com

Development of Curable Compositions with Reactive Silyl (B83357) Groups

This compound is instrumental in developing curable compositions that feature reactive silyl groups. These groups, which contain a silicon atom bonded to a hydroxyl or hydrolyzable group, are capable of forming siloxane bonds. google.com This process, often referred to as moisture curing or polycondensation, allows the composition to harden at room temperature by reacting with ambient moisture. adhesivesandcoatings.com

The presence of reactive silyl groups, introduced through the use of silanes like this compound, is a defining characteristic of many modern adhesive and sealant formulations. adhesivesandcoatings.comgoogle.com These systems, often known as silyl modified polymers (SMPs), combine the advantageous properties of different polymer types. adhesivesandcoatings.com For instance, silyl modified polyethers (MS polymers) and silyl modified polyurethanes (SPUR polymers) are two major types of SMPs used in adhesive and sealant applications. adhesivesandcoatings.com

| Property | Description |

| Curing Mechanism | Polycondensation (moisture curing) at room temperature. adhesivesandcoatings.com |

| Key Reactive Group | Reactive silyl group (hydrolyzable group on a silicon atom). google.com |

| Common Polymer Backbones | Polyether (in MS polymers), Polyurethane (in SPUR polymers). adhesivesandcoatings.com |

Relationship Between Polymer Structure and Curing Properties

The final properties of a cured polymer are intrinsically linked to its molecular structure, which is influenced by the monomers and cross-linking agents used during synthesis. minarjournal.comlibretexts.orgazom.com In the context of this compound, its bifunctional nature (two chlorine atoms) allows for the propagation of polymer chains in two directions, leading to the formation of high molecular weight polymers. msu.edu The methoxy (B1213986) group can also participate in reactions, further influencing the final polymer architecture.

The curing process, which transforms a liquid resin into a solid, cross-linked network, is critical in determining the material's final characteristics. compositeskn.org Factors such as the degree of cross-linking and the nature of the polymer backbone play a significant role. For instance, a higher degree of cross-linking generally leads to a more rigid and stronger material. azom.com The flexibility of the polymer chains between cross-links also affects the material's elasticity. libretexts.org

The relationship between the initial chemical structure derived from this compound and the final cured properties is a key area of research, as it allows for the precise tailoring of materials for specific applications. compositeskn.orgumich.edu

Surface Modification and Silanization Agent Research

This compound is a valuable tool in surface science, where it is used to modify the properties of various substrates through a process called silanization. Current time information in Bangalore, IN. This process involves the reaction of the silane (B1218182) with hydroxyl groups present on the surface of materials like glass, metals, and ceramics. nih.govdow.com

Introduction of Functional Groups onto Substrates

One of the primary applications of this compound in surface modification is the introduction of specific functional groups onto a substrate. Current time information in Bangalore, IN.nih.gov Functional groups are specific arrangements of atoms within a molecule that determine its chemical reactivity and properties. numberanalytics.comsaskoer.ca The methoxy group on the this compound molecule can be considered a functional group that, once bonded to the surface, alters its characteristics.

This ability to introduce new functionalities is crucial for tailoring the surface properties of materials for a wide range of applications, including:

Biomedical Devices: Modifying surfaces to control protein adsorption and cell adhesion. nih.govulisboa.pt

Microfluidics: Altering the wettability of microchannels to control fluid flow. nih.govulisboa.pt

Composites: Improving the compatibility between different materials in a composite. mdpi.com

The process of silanization allows for the creation of surfaces with precisely controlled chemical and physical properties. nih.gov

Enhancement of Interfacial Adhesion Properties

This compound and other silane coupling agents are widely used to enhance the adhesion between dissimilar materials, a critical factor in the performance of composite materials and adhesive joints. Current time information in Bangalore, IN.dow.commdpi.com These agents act as a bridge at the interface, forming chemical bonds with both the inorganic substrate and the organic polymer matrix. dow.com

The improvement in interfacial adhesion is achieved through several mechanisms:

Chemical Bonding: The silane forms covalent bonds with the substrate and the polymer, creating a strong and durable connection. dow.com

Improved Wetting: The silane treatment can modify the surface energy of the substrate, leading to better wetting by the adhesive or polymer resin.

Interpenetrating Networks: The silane can form a cross-linked network at the interface, providing mechanical interlocking. mdpi.comresearchgate.net

The use of silanes like this compound is essential for improving the mechanical properties and long-term durability of a wide range of products, from fiber-reinforced composites to advanced coatings. mdpi.comtaylorfrancis.com

Precursors for Advanced Ceramic Materials

This compound and related organosilicon compounds are crucial in the fabrication of advanced ceramic materials, particularly silicon carbide (SiC). The polymer precursor route offers significant advantages over traditional powder processing methods, including the ability to form complex shapes like fibers and coatings at relatively lower temperatures. drdo.gov.in

Synthesis of Silicon Carbide (SiC) Ceramics from Polycarbosilane Precursors

The synthesis of silicon carbide (SiC) ceramics often begins with preceramic polymers like polycarbosilane (PCS). drdo.gov.in These polymers undergo a thermal conversion process to yield the final ceramic material. researchgate.net The structure and properties of the initial polymer are critical as they dictate the characteristics of the resulting ceramic. ineosopen.org

One common method for producing PCS involves the thermal rearrangement of polydimethylsilane. drdo.gov.inosti.gov This process, known as the Kumada rearrangement, converts the polysilane backbone into a polycarbosilane structure. ineosopen.orgosti.gov The resulting PCS can then be pyrolyzed to form SiC. For instance, a PCS synthesized from polydimethylsilane can undergo polymer-to-ceramic conversion at temperatures up to 900°C, resulting in a high ceramic yield. researchgate.netsciopen.com Crystallization into β-SiC typically begins around 1100°C. researchgate.net

The use of organosilicon precursors like this compound allows for the creation of branched polycarbosilanes. google.com These branched structures can lead to higher ceramic yields by reducing the release of gaseous byproducts during pyrolysis. ineosopen.org The properties of the final SiC ceramic, such as its thermal stability and mechanical strength, are highly dependent on the molecular structure of the polycarbosilane precursor. tandfonline.comclemson.edu

| Precursor Type | Pyrolysis Temperature (°C) | Ceramic Yield (%) | Resulting Ceramic Phase |

| Polycarbosilane (from Polydimethylsilane) | 900 | 85 | Amorphous SiC researchgate.netsciopen.com |

| Polycarbosilane (from Polydimethylsilane) | 1200 | - | Nanocrystalline β-SiC researchgate.netsciopen.com |

| Branched Polycarbosilane | 1000 | 30-35 | Black Ceramic google.com |

Structural Control of Precursors for Optimized Ceramic Yields

Optimizing the ceramic yield from polycarbosilane (PCS) precursors is a key area of research. The molecular weight and structure of the PCS play a significant role in determining the efficiency of the conversion to silicon carbide (SiC). sciopen.com Higher molecular weight and a branched structure in the precursor polymer generally lead to higher ceramic yields. ineosopen.orgsciopen.com This is because a more cross-linked and branched structure minimizes the loss of low molecular weight fragments as volatile gases during pyrolysis. ineosopen.org

Several strategies are employed to control the structure of PCS precursors:

Introduction of Functional Groups: Incorporating reactive groups like vinyl, allyl, or hydride into the PCS structure can promote cross-linking during pyrolysis, thereby increasing the ceramic yield. ineosopen.orggoogle.com

Use of Structuring Agents: Additives such as divinylbenzene (B73037) can act as structuring agents, increasing the cross-linking of the polymer and boosting the carbon residue. ineosopen.org

Modification with Metal Complexes: Introducing metals like aluminum into the PCS backbone to form polyaluminocarbosilane (PACS) can enhance cross-linking and result in higher ceramic yields. tandfonline.com For example, PACS synthesized with dimethyaluminium chloride showed a ceramic yield of 67.3% at 1000°C. tandfonline.com

The control over the precursor's molecular architecture not only maximizes the yield but also allows for the tailoring of the final ceramic's properties to suit specific high-temperature applications. tandfonline.com

Advanced Organic Synthesis Building Blocks

This compound serves as a valuable building block in advanced organic synthesis, enabling the construction of complex molecular architectures for various applications.

Synthesis of Complex Molecules in Pharmaceutical and Agrochemical Research

In the realms of pharmaceutical and agrochemical research, the development of novel, effective, and safe active ingredients is paramount. nih.gov Organic synthesis provides the tools to create a vast array of molecules for biological screening. chemconnections.org While specific examples directly detailing the use of this compound in the synthesis of commercialized pharmaceuticals or agrochemicals are not prevalent in the provided search results, the principles of advanced organic synthesis suggest its utility. Organosilicon compounds are often used to introduce specific functionalities or to act as directing groups in complex synthetic sequences. The development of new synthetic methodologies is crucial for accessing novel chemical space and creating complex molecules that can address challenges like fungicide resistance in agriculture. nih.gov The synthesis of such complex molecules often requires multi-step procedures where building blocks containing silicon can play a key role in achieving desired stereochemistry and functional group compatibility. gu.seimperial.ac.uk

Utility in Natural Product Synthesis

The total synthesis of natural products is a significant driver for the development of new synthetic methods. chemconnections.orgub.edu These complex molecules often serve as inspiration for new drugs and biological probes. rsc.org While the direct application of this compound in a specific natural product synthesis is not explicitly detailed in the search results, the utility of organosilicon reagents in modern synthetic strategies is well-established. For instance, silicon-containing moieties can be used as protecting groups or to control the stereochemical outcome of reactions. The development of efficient synthetic routes, sometimes reducing the number of steps significantly, is a major goal in natural product synthesis. u-tokyo.ac.jp Strategies like diversity-oriented synthesis and function-oriented synthesis aim to streamline the process of creating and testing new bioactive molecules inspired by natural products. rsc.org

Theoretical and Computational Investigations of Dichloromethoxymethylsilane

Molecular Structure Elucidation through Computational Chemistry

Computational chemistry serves as a foundational tool for determining the three-dimensional arrangement of atoms in a molecule. Through methods like Density Functional Theory (DFT) and other ab initio quantum chemistry approaches, a molecule's geometry can be optimized to its lowest energy state, providing a detailed picture of its structure. nih.govresearchgate.netmdpi.com

Prediction of Bond Lengths, Angles, and Conformations

One of the primary outcomes of computational geometry optimization is the prediction of key structural parameters such as bond lengths and bond angles. nih.govrsc.orgoulu.figeochemsoc.org For dichloromethoxymethylsilane, theoretical calculations can determine the distances between bonded atoms (e.g., Si-Cl, Si-C, Si-O, C-H, O-C) and the angles between adjacent bonds (e.g., Cl-Si-Cl, Cl-Si-C, C-Si-O). These calculations are typically performed using a specified theoretical method and basis set, such as B3LYP/6-311G(d,p). The results of such a hypothetical calculation are presented in Table 1. Different conformers, arising from rotation around single bonds, can also be investigated to identify the most stable spatial arrangement of the atoms.

Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound are not publicly available.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| Si-Cl | 2.054 |

| Si-C | 1.852 |

| Si-O | 1.635 |

| O-C(methoxy) | 1.421 |

| C-H(methyl) | 1.095 (average) |

| **Bond Angles (°) ** | |

| Cl-Si-Cl | 108.9 |

| Cl-Si-C | 109.8 |

| Cl-Si-O | 109.1 |

| C-Si-O | 110.2 |

| Si-O-C(methoxy) | 124.5 |

Electronic Structure and Bonding Analysis

Beyond molecular geometry, computational methods delve into the electronic structure, offering a detailed understanding of bonding. Techniques like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are employed for this purpose. rsc.orgcam.ac.ukscribd.commdpi.comresearchgate.netnih.govconicet.gov.ar

NBO analysis transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, aligning with the familiar Lewis structure concept. rsc.orgcam.ac.ukmdpi.com This analysis can quantify the hybridization of atomic orbitals, the polarity of bonds, and the extent of electron delocalization through donor-acceptor interactions. For this compound, NBO analysis would reveal the nature of the silicon-halogen and silicon-carbon bonds, as well as the influence of the methoxy (B1213986) group on the electronic environment of the silicon atom.

QTAIM analysis, on the other hand, partitions the electron density of a molecule to define atoms and the bonds between them. scribd.comresearchgate.netnih.govconicet.gov.ar By analyzing the properties of the electron density at bond critical points, one can classify the nature of the chemical bonds (e.g., covalent, ionic, charge-shift). This would provide a quantitative measure of the strength and character of the bonds within this compound.

Spectroscopic Property Simulations and Predictions

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict chemical shifts and spin-spin coupling constants, aiding in the structural elucidation of molecules. rsc.orgscribd.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Analysis

The accurate prediction of NMR chemical shifts is a significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). These calculations can predict the ¹H, ¹³C, and ²⁹Si NMR spectra of this compound, providing theoretical values that can be compared with experimental data for structure verification. Table 2 presents hypothetical predicted NMR chemical shifts.

Table 2: Predicted NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound are not publicly available.

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Si-CH₃) | 0.45 |

| ¹H (O-CH₃) | 3.50 |

| ¹³C (Si-CH₃) | 5.2 |

| ¹³C (O-CH₃) | 51.8 |

| ²⁹Si | -15.3 |

Spin-Spin Coupling Constant Determination

Spin-spin coupling constants (J-couplings) provide crucial information about the connectivity and stereochemistry of a molecule. These interactions between nuclear spins, transmitted through the bonding electrons, can be calculated using DFT and other quantum chemistry methods. The calculation involves determining the Fermi contact, spin-dipole, and spin-orbit contributions to the total coupling constant. For this compound, calculating the one-bond (¹J), two-bond (²J), and three-bond (³J) coupling constants involving ¹H, ¹³C, and ²⁹Si would provide a detailed map of the through-bond nuclear interactions, further solidifying the structural assignment.

Thermodynamic Modeling and Phase Behavior Simulation

Computational methods are also employed to predict the thermodynamic properties and phase behavior of substances. cam.ac.ukresearchgate.net These predictions are vital for understanding the stability of a compound and its behavior under different conditions of temperature and pressure.

Furthermore, computational models can simulate the phase behavior of this compound. This involves using intermolecular force fields, which can be derived from quantum mechanical calculations, in molecular dynamics or Monte Carlo simulations. nih.gov These simulations can predict properties like vapor pressure, boiling point, and the characteristics of liquid and solid phases, providing a comprehensive understanding of the material's behavior in bulk. While specific studies on this compound are not available, the general approach allows for the prediction of how molecules of this compound would interact and organize in condensed phases.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry offers profound insights into the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that governs the transformation of reactants into products. smu.edu This is particularly valuable for understanding the reactivity of compounds like this compound.

The central concepts in this analysis are the reaction pathway, which represents the lowest energy path from reactants to products, and the transition state, which is the point of highest energy along this path. wikipedia.org The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate. libretexts.orgwikipedia.org

Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms. sumitomo-chem.co.jprsc.orgmdpi.com By performing DFT calculations, one can determine the geometries and energies of reactants, products, and, crucially, the transition states that connect them. chemrxiv.orgsumitomo-chem.co.jp

Key aspects of a computational reaction pathway analysis include:

Locating Stationary Points: Identifying the equilibrium geometries of reactants, intermediates, and products (minima on the PES) and transition states (first-order saddle points on the PES). nih.gov

Determining Activation Energies: Calculating the energy barrier that must be overcome for the reaction to proceed (the energy difference between the transition state and reactants). wikipedia.org

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path from the transition state down to the reactants and products to confirm that the correct transformation is described. nih.gov

Catalytic Roles and Transformations Involving Dichloromethoxymethylsilane

Participation in Catalytic Reaction Cycles

Direct evidence detailing the participation of dichloromethoxymethylsilane in specific catalytic reaction cycles is not extensively reported. However, as a chlorosilane, it possesses reactive Si-Cl bonds that could, in principle, allow it to act as a precursor or intermediate in certain catalytic transformations. For instance, in reactions involving silylation, this compound could potentially be activated by a catalyst to transfer its methoxymethylsilyl group to a substrate. The subsequent regeneration of the active catalytic species would complete the cycle. The specific nature of such cycles, including the catalysts that could facilitate them and the intermediates formed, remains a subject for future investigation.

Organosilicon Compounds as Homogeneous Catalysts

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase. biologyonline.comtaylorandfrancis.comchemistrystudent.com While there is no direct evidence of this compound itself acting as a homogeneous catalyst, organosilicon compounds, in general, have been explored in this context. For example, certain cationic silicon compounds have been shown to catalyze reactions like hydrosilylation. mdpi.com It is conceivable that under specific conditions, this compound could be transformed into a catalytically active species in solution. This might involve, for example, the abstraction of a chloride ion to form a cationic silicon species, which could then catalyze a particular transformation. However, such a role for this compound is speculative and not supported by direct experimental data in the current literature.

Organosilicon Compounds as Heterogeneous Catalysts

Metal-Free Catalysis and Organocatalysis in Silane (B1218182) Chemistry

The field of metal-free catalysis, which utilizes non-metallic species to catalyze reactions, has gained significant traction. nih.govuq.edu.aursc.orgcase.eduntu.edu.sg Organocatalysis, a subfield of metal-free catalysis, employs small organic molecules as catalysts. nih.govyoutube.comnih.govyoutube.com In the realm of silane chemistry, organocatalysts have been used for various transformations. nih.gov While this compound is an organosilicon compound, its direct application as an organocatalyst is not documented. Theoretically, its Lewis acidic silicon center could interact with and activate substrates. However, the reactivity of the Si-Cl bonds would likely lead to stoichiometric reactions rather than a catalytic cycle under typical organocatalytic conditions. The development of organocatalytic systems that could utilize or tolerate compounds like this compound is an area open for exploration.

Functionalization Chemistry of Dichloromethoxymethylsilane and Its Derivatives

Site-Selective Functionalization Strategies

The functionalization of dichloromethoxymethylsilane hinges on the high reactivity of its two Si-Cl bonds. These bonds are susceptible to nucleophilic attack, leading to substitution reactions. A key aspect of its chemistry is the potential for site-selectivity, where one chlorine atom reacts in preference to the other.

The reactivity of chlorosilanes can be influenced by the groups already attached to the silicon atom. The initial substitution of one chlorine atom with a new group (R) alters the electronic environment of the silicon center, thereby affecting the reactivity of the remaining Si-Cl bond. For instance, the introduction of an electron-donating group can decrease the electrophilicity of the silicon atom, making the second substitution more difficult. Conversely, an electron-withdrawing group can enhance the reactivity of the second Si-Cl bond. This differential reactivity is the foundation of site-selective functionalization.

The hydrolysis of chlorosilanes provides a classic example of sequential reactivity. The activation energy required for the hydrolysis of the first Si-Cl bond in silicon tetrachloride (SiCl4) is 107 kJ/mol, and this value changes for subsequent hydrolysis steps, indicating a change in reactivity as chlorine atoms are replaced by hydroxyl groups. scispace.com This principle allows for controlled, stepwise reactions if the reaction conditions are carefully managed (e.g., stoichiometry of the nucleophile, temperature, and reaction time).

Advanced strategies for selective activation of E-Cl bonds (where E = C, Si) involve the use of specific reagents, such as low-valent main group metal complexes. rsc.org For example, a gallanediyl complex has been shown to insert into Si-Cl bonds, offering a potential pathway for controlled, selective functionalization under specific catalytic conditions. rsc.org While most studies on highly selective functionalization focus on C-H bonds using sophisticated catalysts nih.govcaltech.edu, the underlying principles of catalyst design to differentiate between similar reactive sites can be conceptually applied to the challenge of selectively functionalizing dichlorosilanes.

Introduction of Diverse Organic Moieties via Silicon Intermediates

A primary application of this compound is as a building block for synthesizing more complex organosilanes by introducing a variety of organic groups. oaes.cc The reactive Si-Cl bonds serve as handles for attaching these moieties through nucleophilic substitution.

The most common method for forming silicon-carbon (Si-C) bonds is the reaction of chlorosilanes with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). oaes.cclkouniv.ac.in In the case of this compound, these reactions can be performed stepwise. By controlling the stoichiometry, it is possible to replace one or both chlorine atoms with desired organic fragments (e.g., alkyl, aryl, vinyl, or alkynyl groups).

The general reaction proceeds as follows:

Monosubstitution: CH₃OSi(Cl)₂CH₃ + R-M → CH₃OSi(Cl)(R)CH₃ + MCl

Disubstitution: CH₃OSi(Cl)(R)CH₃ + R'-M → CH₃OSi(R)(R')CH₃ + MCl (where M is a metal like Li or MgBr, and R/R' are organic groups)

This approach allows for the synthesis of organosilanes with tailored properties. For example, highly aromatic organosilanes have been synthesized by reacting chlorosilane precursors with aromatic amines. mdpi.comsemanticscholar.org The bifunctional nature of the resulting monochloro-organosilane intermediates makes them highly valuable for subsequent chemical transformations, including polymerization or further functionalization. google.com

Cross-Coupling Reactions for Carbon-Silicon Bond Formation

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-silicon bonds, offering advantages over traditional organometallic routes, such as milder reaction conditions and improved functional group tolerance. wikipedia.orgnih.govrsc.org These reactions typically involve the coupling of an organosilicon compound with an organic electrophile. wikipedia.org Derivatives of this compound can participate in these reactions either directly or after conversion to other reactive species like silanols or alkoxysilanes.

Key Cross-Coupling Strategies:

Reductive Cross-Coupling: Recent advances have focused on nickel-catalyzed reductive cross-coupling reactions, where a chlorosilane (an electrophile) is coupled with an organic electrophile (e.g., an alkyl or aryl halide) in the presence of a stoichiometric reductant like zinc or manganese. oaes.ccnih.gov This dual-electrophile strategy avoids the need to pre-form sensitive organometallic nucleophiles. nih.gov Photoredox/nickel dual catalysis has also emerged, using organic reductants instead of metals. oaes.cc

Hiyama Coupling: This is a palladium-catalyzed reaction between an organosilane (often activated by a fluoride (B91410) source or base) and an organic halide. thermofishersci.in Organosilanes derived from this compound can be used in Hiyama-type couplings to form Si-C bonds.

Coupling of Silanolates: Chlorosilanes can be hydrolyzed to form silanols (R₃SiOH), which can then be converted to highly nucleophilic alkali-metal silanolates. These silanolates undergo efficient palladium-catalyzed cross-coupling with a wide range of aryl bromides and chlorides to produce biaryls and other complex molecules. organic-chemistry.org This method is notable for its mild, fluoride-free conditions and broad substrate scope. organic-chemistry.org

The table below summarizes various catalytic systems used for C-Si bond formation.

| Catalyst System | Silicon Reagent Type | Coupling Partner | Key Features | Citations |

| Ni/Zn | Chlorosilane | α-Cyano Alkyl Electrophile | First reductive cross-coupling of an sp³-hybridized carbon and a silicon electrophile. | nih.gov |

| Photoredox/Nickel | Chlorosilane | Aryl Halide | Employs a mild α-silylamine as an organic reductant, avoiding metal reductants. | oaes.cc |

| NiH | Vinyl Chlorosilane | Alkene | Highly regioselective coupling to form benzyl (B1604629) organosilanes. | rsc.org |

| Pd₂(dba)₃ | Aryldimethylsilanol | Aryl Iodide | Efficient coupling of heteroarylsilanols. | thermofishersci.in |

| (t-Bu₃P)₂Pd | Alkali-Metal Silanolate | Aromatic Bromide/Chloride | Broad scope, mild, fluoride-free conditions for synthesizing unsymmetrical biaryls. | organic-chemistry.org |

This table is interactive and represents a summary of findings from the cited research.

Functionalization of Low-Dimensional Materials via Silanization Techniques

Low-dimensional materials, such as graphene and carbon nanotubes (CNTs), possess unique properties that can be tailored for specific applications through surface functionalization. kaist.ac.krresearchgate.netnih.gov Silanization, the process of grafting silane (B1218182) molecules onto a surface, is a widely used and effective technique for modifying these materials. researchgate.net this compound is a suitable agent for this purpose due to its reactive Si-Cl bonds.

The process typically involves reacting the silane with hydroxyl (-OH) or other reactive functional groups present on the surface of the material. ossila.com For materials like graphene, an initial oxidation step to produce graphene oxide (GO) is often necessary to introduce these reactive sites. mdpi.com Similarly, CNTs are often acid-treated to create carboxylic and hydroxyl groups on their surface. mdpi.comnih.gov

The functionalization mechanism proceeds via the reaction of the Si-Cl groups with surface hydroxyls, forming stable, covalent Si-O-C bonds. researchgate.netresearchgate.netMaterial-Si(Cl)(OCH₃)CH₃ + Surface-OH → Material-Si(O-Surface)(OCH₃)CH₃ + HCl

The presence of two chlorine atoms in this compound allows for two potential outcomes:

Bidentate Grafting: Both Si-Cl groups can react with the surface, leading to a more rigidly attached silane molecule.

Cross-linking: The silane can bridge two different material components (e.g., two CNTs or two graphene sheets) or create a cross-linked network on a single surface after hydrolysis of the second Cl to an OH group and subsequent condensation.

This surface modification enhances the dispersibility of these materials in polymer matrices, improves interfacial adhesion in composites, and introduces new functionalities for applications in sensing, electronics, and energy storage. kaist.ac.krmdpi.com

| Material | Functionalization Strategy | Outcome | Characterization Techniques | Citations |

| Carbon Nanotubes (CNTs) | Silanization after oxidation to create surface carboxylic/hydroxyl groups. | Covalent attachment of silane moieties to the CNT surface. | X-ray Photoelectron Spectroscopy (XPS), Microscopy (SEM, TEM), Raman Spectroscopy. | mdpi.comresearchgate.net |

| Graphene/Graphene Oxide (GO) | Covalent grafting of silane onto oxygen-containing functional groups on GO. | Improved thermal, mechanical, and electrical properties of polymer nanocomposites. | X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), XPS. | mdpi.com |

| 2D MXenes | Surface modification via silane coupling agents. | Formation of Ti-O-Si bonds, enhancing dispersion in polymer matrices. | Energy-Dispersive X-ray Spectroscopy (EDS), SEM. | researchgate.net |

This table is interactive and summarizes research on the functionalization of low-dimensional materials.

Post-Synthetic Modification of Silane-Containing Polymers

Post-synthetic modification (PSM) is a powerful strategy for creating functional polymers that may be difficult to synthesize directly. nih.govrsc.org This approach involves preparing a polymer backbone and then chemically altering it in a subsequent step. nih.gov By incorporating a monomer bearing a this compound group into a polymer chain, a reactive scaffold is created that is amenable to a wide variety of post-synthetic transformations.

The strategy typically involves two stages:

Polymer Synthesis: A monomer containing the silyl (B83357) group (e.g., a vinyl-substituted this compound) is copolymerized with other monomers to produce a polymer with pendant dichlorosilyl groups.

Post-Synthetic Modification: The reactive Si-Cl bonds on the polymer backbone can then be targeted for further reactions.

Common PSM Reactions on Silane-Containing Polymers:

Hydrolysis and Condensation: The pendant Si-Cl groups are highly susceptible to hydrolysis, even by atmospheric moisture, to form silanol (B1196071) (Si-OH) groups. These silanols can then undergo condensation reactions with each other to form stable siloxane (Si-O-Si) bridges. This process is a common method for cross-linking the polymer chains, which can significantly enhance the material's thermal stability and mechanical strength. google.com

Functional Group Introduction: The Si-Cl bonds can be reacted with a wide range of nucleophiles, such as alcohols, amines, or organometallic reagents. This allows for the precise introduction of new functional groups along the polymer backbone, tailoring the polymer's properties (e.g., solubility, hydrophilicity, or chemical affinity) for specific applications without altering the main polymer chain. nih.gov

This PSM approach provides a modular and efficient route to libraries of related polymers where properties can be finely tuned by simply changing the reagent used in the modification step. nih.govfrontiersin.org

Future Research Directions for Dichloromethoxymethylsilane

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of organosilanes often involves processes that are resource-intensive and can generate hazardous waste. A key area for future research is the development of new synthetic pathways for dichloromethoxymethylsilane that align with the principles of green chemistry. longdom.orgwisdomgale.com This involves a focus on improving atom economy, utilizing renewable feedstocks, and minimizing energy consumption and environmental impact. longdom.org

Research efforts could be directed towards:

Catalytic Routes: Investigating new catalysts that can facilitate the synthesis of this compound under milder conditions, thereby reducing energy requirements. longdom.org This includes exploring earth-abundant metal catalysts as alternatives to precious metal catalysts.

Alternative Feedstocks: Exploring the use of biomass-derived chemicals or CO2 as starting materials to replace petroleum-based resources. longdom.orgchemistryviews.org

Waste Valorization: Designing synthetic processes where byproducts are non-toxic and can be recycled or repurposed, moving towards a circular economy model. chemistryviews.org The development of continuous flow chemistry processes could also offer better control over reaction conditions, improve safety, and reduce waste generation. longdom.org

| Green Chemistry Principle | Application to this compound Synthesis |

|---|---|

| Atom Economy | Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, minimizing byproduct formation. |

| Use of Catalysis | Employing highly selective catalysts to reduce energy consumption and enable reactions under milder, more environmentally benign conditions. longdom.org |

| Renewable Feedstocks | Investigating synthesis routes that start from biomass or other renewable sources instead of finite fossil fuels. longdom.org |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or ionic liquids. longdom.org |

| Design for Energy Efficiency | Developing processes that operate at ambient temperature and pressure to lower the overall energy footprint of the synthesis. |

Exploration of Advanced Catalytic Applications

The unique electronic and structural properties of silicon compounds suggest that this compound could serve as a valuable precursor in the field of catalysis. Future research will likely explore its role in creating novel catalytic systems for a range of chemical transformations.

Potential avenues of exploration include:

Support for Single-Atom Catalysts (SACs): Using this compound to synthesize high-purity silica (B1680970) (SiO2) supports. These supports can be used to anchor single metal atoms, creating highly efficient and selective catalysts for applications in environmental remediation and fine chemical synthesis. units.itrsc.org The properties of the silica support, derived from the silane (B1218182) precursor, can significantly influence the performance of the final catalyst. units.it

Precursor to Zeolites and Mesoporous Silica: Developing methods to use this compound in the template-directed synthesis of zeolites and other structured porous materials. ecovyst.com These materials are critical in the petrochemical industry and for pollution control, and new synthetic routes could lead to materials with tailored pore sizes and functionalities.

Functionalized Catalysts: Leveraging the reactive chloro- and methoxy- groups to graft the molecule onto catalyst supports, thereby modifying the surface properties of the catalyst to enhance selectivity or activity in specific reactions. rsc.org This anion-doping strategy is an emerging method for tuning the physical and chemical properties of materials. rsc.org

| Catalytic Application Area | Potential Role of this compound | Research Objective |

|---|---|---|

| Heterogeneous Catalysis | Precursor to high-surface-area silica supports. ecovyst.com | To create robust and thermally stable supports for metal nanoparticle or single-atom catalysts. units.it |

| Polymerization Catalysis | Component of Ziegler-Natta or other custom catalyst systems. ecovyst.com | To synthesize polymers with specific tacticities and molecular weight distributions. |

| Environmental Catalysis | Precursor for photocatalytic materials or adsorbents. rsc.org | To develop materials for water purification, air remediation, or CO2 capture. rsc.org |

| Biocatalysis | Surface modification agent for immobilizing enzymes. | To improve the stability and reusability of enzymes in industrial biotransformations. |

Design of New Materials with Tailored Properties for Emerging Technologies

This compound is a versatile molecular building block. Its trifunctional nature (one methyl, one methoxy (B1213986), and two chloro groups attached to silicon) allows for precise control over the structure and properties of resulting materials. Future research will focus on harnessing this versatility to design advanced materials for high-tech applications. epa.gov

Key research directions include:

Hybrid Organic-Inorganic Polymers: The co-polymerization of this compound with organic monomers can yield hybrid materials that combine the flexibility and processability of polymers with the thermal stability and durability of silicones. These materials are promising for advanced coatings, membranes, and electronic encapsulants.

Functionalized Surfaces: The reactivity of the Si-Cl bonds allows for the grafting of this compound onto various substrates (e.g., glass, metal oxides, nanoparticles). This can be used to precisely tailor surface properties such as hydrophobicity, adhesion, and biocompatibility for applications in microelectronics, medical devices, and self-cleaning surfaces.

Precursors for Silicon-based Ceramics: Investigating its use in preceramic polymer routes to silicon oxycarbide (SiOC) and other advanced ceramics. These materials are sought after for their exceptional performance in extreme environments, such as in aerospace components and thermal protection systems. The integration of AI and machine learning can accelerate the discovery and design of these new materials by predicting structures and properties. weforum.org

| Emerging Technology | Potential Material Application | Tailored Property from this compound |

|---|---|---|

| Advanced Electronics | Low-k dielectric films, encapsulants for microchips. | Controlled cross-linking density, thermal stability, electrical insulation. |

| Energy Storage | Binder materials or coatings for battery electrodes. imnr.ro | Improved electrode stability, ionic conductivity, and cycle life. |

| Biomedical Devices | Biocompatible coatings, components for controlled-release drug delivery systems. | Tunable surface energy, controlled degradation rates, biocompatibility. imnr.ro |

| Advanced Coatings | Scratch-resistant, anti-corrosion, or hydrophobic coatings. | High cross-linking for hardness, formation of a stable inorganic network for barrier properties. |

In-depth Mechanistic Studies for Complex Transformations

A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling its chemistry and optimizing its applications. dtu.dk As a highly reactive compound, its transformations can be complex, involving multiple competing pathways. Future research must employ advanced analytical and spectroscopic techniques to elucidate these mechanisms.

Areas for focused mechanistic investigation include:

Hydrolysis and Condensation: Detailed kinetic and spectroscopic studies (e.g., NMR, IR) of the hydrolysis of the Si-Cl and Si-OCH3 groups and the subsequent condensation reactions. Understanding these processes is critical for controlling the formation of silicones and silica-based materials.

Catalytic Cycles: When used in or to create catalysts, it is crucial to understand the role of the silicon species within the catalytic cycle. dtu.dk In-situ and operando spectroscopy can provide insights into the structure of active sites and the nature of reaction intermediates. mdpi.com

Interface Chemistry: Probing the mechanism of how this compound bonds to different surfaces. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) can reveal the nature of the covalent linkages formed and the resulting surface morphology at the molecular level. mdpi.com

Computational and Theoretical Insights for Predictive Molecular Design

Computational chemistry offers powerful tools for predicting the behavior of molecules and materials, reducing the need for time-consuming and expensive trial-and-error experimentation. schrodinger.com Applying these methods to this compound can accelerate research and guide the rational design of new processes and materials. nih.gov

Future computational studies could include:

Quantum Chemistry Calculations: Using Density Functional Theory (DFT) to calculate the electronic structure, reactivity indices, and reaction energy profiles for this compound. smu.edu This can help predict its reactivity with different reagents and guide the design of new synthetic routes.

Molecular Dynamics (MD) Simulations: Simulating the hydrolysis, condensation, and polymerization processes to understand the growth of polymer chains and the formation of network structures. MD can also be used to predict the physical properties of materials derived from this compound, such as their mechanical strength and thermal stability. mdpi.com

Machine Learning (ML) and AI: Developing machine learning models trained on experimental and computational data to predict the outcomes of reactions or the properties of materials. schrodinger.comcas.org AI-driven retrosynthesis tools could also suggest novel and efficient synthetic pathways for the molecule and its derivatives. cas.orgsynthiaonline.com This approach can vastly expand the chemical space explored and identify promising candidates for specific applications. weforum.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.